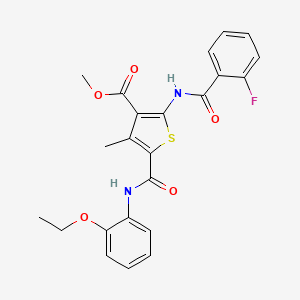
Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thiophene Ring: Starting with a thiophene precursor, various substituents can be introduced through electrophilic aromatic substitution reactions.
Introduction of Functional Groups: The ethoxyphenyl, fluorobenzamido, and carbamoyl groups can be introduced through nucleophilic substitution, amidation, and esterification reactions, respectively.
Final Esterification: The carboxylate group can be esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methyl group.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with alcohol groups.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-((2-methoxyphenyl)carbamoyl)-2-(2-chlorobenzamido)-4-methylthiophene-3-carboxylate
- Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(2-bromobenzamido)-4-methylthiophene-3-carboxylate
Uniqueness
The unique combination of functional groups in Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom, in particular, can significantly influence its pharmacokinetic properties and binding affinity to biological targets.
Biological Activity
Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate (CAS: 518350-22-6) is a complex organic compound with a thiophene core that has garnered interest for its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H21FN2O5S, with a molecular weight of approximately 456.5 g/mol. The structure features a thiophene ring substituted with various functional groups that enhance its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C23H21FN2O5S |
| Molecular Weight | 456.5 g/mol |
| CAS Number | 518350-22-6 |
Synthesis
The synthesis of this compound involves multiple steps, typically including the formation of the thiophene ring, introduction of the ethoxy and fluorobenzamido groups, and subsequent esterification. The detailed synthetic route is essential for understanding how variations in synthesis can affect biological activity.
The compound's biological activity is largely attributed to its structural components, which allow it to interact with various biological targets. Notable activities include:
- Anticancer Properties : Similar compounds have shown potential in inhibiting cancer cell proliferation by targeting specific pathways involved in cell cycle regulation.
- Antimicrobial Activity : The presence of the thiophene ring is associated with antimicrobial properties against various bacterial strains.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes such as acetylcholinesterase (AChE), which is significant in neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
- Inhibition Studies : A study evaluated related compounds for their ability to inhibit AChE and butyrylcholinesterase (BuChE). Compounds structurally similar to this compound exhibited IC50 values indicating potent inhibition, suggesting potential therapeutic applications in Alzheimer's disease .
- Antimicrobial Testing : Research on thiophene derivatives has demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The unique substituents on the thiophene ring enhance interaction with bacterial membranes, leading to increased antimicrobial efficacy.
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various targets, including kinases involved in cancer progression. These studies indicate a favorable binding profile, supporting further investigation into its anticancer potential .
Properties
Molecular Formula |
C23H21FN2O5S |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
methyl 5-[(2-ethoxyphenyl)carbamoyl]-2-[(2-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O5S/c1-4-31-17-12-8-7-11-16(17)25-21(28)19-13(2)18(23(29)30-3)22(32-19)26-20(27)14-9-5-6-10-15(14)24/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
GXXQIGAKAHMNEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3F)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















